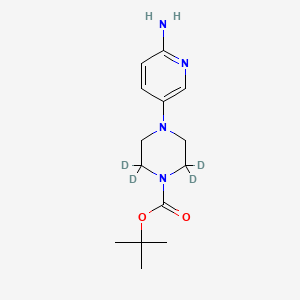

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H22N4O2 |

|---|---|

Molekulargewicht |

282.37 g/mol |

IUPAC-Name |

tert-butyl 4-(6-amino-3-pyridinyl)-2,2,6,6-tetradeuteriopiperazine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)/i8D2,9D2 |

InChI-Schlüssel |

RMULRXHUNOVPEI-LZMSFWOYSA-N |

Isomerische SMILES |

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)N)[2H] |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

This guide provides a comprehensive technical overview of the analytical methodologies and data interpretation required for the complete structure elucidation of the deuterated internal standard, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. Designed for researchers, scientists, and drug development professionals, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for structural confirmation, grounded in authoritative scientific principles.

Introduction: The Role of Deuterated Standards in Modern Drug Development

In the landscape of pharmaceutical development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantitative results.[1] Deuteration of drug candidates or their intermediates, such as replacing hydrogen with deuterium, offers a strategic advantage by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolism at specific sites, thereby altering a drug's pharmacokinetic profile.[2]

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several pharmaceutical compounds.[3] Its deuterated analog, specifically the -d4 variant, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar chromatographic behavior and ionization efficiency, while its increased mass allows for clear differentiation in the mass spectrometer.

This guide details the multi-pronged analytical approach required to unequivocally confirm the molecular structure, and critically, the precise location of the four deuterium atoms in this compound.

Postulated Structure and Site of Deuteration

The designation "-d4" indicates the incorporation of four deuterium atoms. Based on common synthetic pathways for deuterated piperazine derivatives, which often involve reduction of an intermediate with a deuterium source like lithium aluminum deuteride, it is postulated that the deuteration occurs on the piperazine ring.[4] Specifically, the four hydrogens on the carbons adjacent to the Boc-protected nitrogen are the most probable sites of deuteration.

Below is the postulated structure of this compound:

References

An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

This guide provides a comprehensive technical overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a deuterated isotopologue of a critical intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, analytical characterization, and its pivotal application in modern bioanalytical assays.

Introduction: The Significance of a Labeled Intermediate

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key building block in the synthesis of several cyclin-dependent kinase (CDK) 4/6 inhibitors, a class of drugs that has transformed the treatment landscape for certain types of breast cancer.[1][2][3] Notable examples include Palbociclib and Ribociclib.[1][2] Given the therapeutic importance of these final active pharmaceutical ingredients (APIs), robust and accurate quantification of the parent molecule and its intermediates during development and pharmacokinetic studies is paramount.

The deuterated version, specifically labeled with four deuterium atoms on the piperazine ring (d4), serves an indispensable role as an internal standard for quantitative analysis by mass spectrometry.[4][5][6][7][8] Its chemical behavior is nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished by the detector. This allows it to function as a perfect comparator, correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and precision in analytical measurements.[4][5][6][8]

Physicochemical Properties

The fundamental chemical and physical properties of the compound are summarized below. This data is critical for handling, storage, and method development.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-2,2,6,6-d4-1-carboxylate | N/A |

| CAS Number | 1219803-83-5 | N/A |

| Molecular Formula | C₁₄H₁₈D₄N₄O₂ | N/A |

| Molecular Weight | 298.40 g/mol | N/A |

| Appearance | Off-White to Pale Yellow Solid | N/A |

| Purity | Typically ≥98% | N/A |

| Solubility | Soluble in Methanol, DMSO | N/A |

| Storage Conditions | -20°C, under inert atmosphere | N/A |

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound is not typically performed in a single step but rather by assembling a deuterated fragment with its non-deuterated counterpart.

Rationale for d4-Piperazine Labeling

The choice to place the four deuterium atoms on the piperazine ring at positions not adjacent to the nitrogen atoms is a deliberate and strategic one. This placement ensures high isotopic stability. Deuterium atoms on carbons adjacent to heteroatoms can sometimes be susceptible to back-exchange with hydrogen atoms under certain pH or matrix conditions. By placing them on the carbons at positions 2 and 6 of the piperazine ring, the C-D bonds are strong and not prone to exchange, guaranteeing the isotopic integrity of the standard throughout the analytical workflow.[8]

Proposed Synthetic Pathway

A logical synthetic route involves the coupling of a pre-labeled piperazine-d4 building block with an appropriate pyridine derivative. While specific literature for this exact molecule's synthesis is proprietary to manufacturers, a scientifically sound approach can be constructed based on established chemical reactions for the non-deuterated analog.[2][9][10]

The overall workflow can be visualized as follows:

Caption: Proposed synthetic workflow for the target deuterated compound.

Step-by-Step Methodology (Proposed)

-

Synthesis of Piperazine-2,2,6,6-d4: This key intermediate can be prepared by the reduction of piperazine-2,6-dione using a powerful deuterating agent like Lithium Aluminum Deuteride (LAD).[11][12] The use of LAD ensures the efficient replacement of the four protons adjacent to the carbonyl groups with deuterium atoms.

-

N-Boc Protection: The resulting piperazine-d4 is then mono-protected with Di-tert-butyl dicarbonate (Boc-anhydride) under standard basic conditions to yield tert-butyl piperazine-2,2,6,6-d4-1-carboxylate. This protection ensures that the subsequent coupling reaction occurs selectively at the free secondary amine.

-

Preparation of 2-Amino-5-iodopyridine: The pyridine coupling partner is synthesized by the iodination of 2-aminopyridine.[10] This reaction typically proceeds via electrophilic substitution.

-

Buchwald-Hartwig Coupling: The final step involves a palladium-catalyzed cross-coupling reaction between tert-butyl piperazine-2,2,6,6-d4-1-carboxylate and 2-amino-5-iodopyridine.[2][10] This reaction, conducted in the presence of a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide), forms the crucial C-N bond between the pyridine and piperazine rings.

-

Purification: The final product is purified from the reaction mixture using column chromatography on silica gel to achieve the high purity required for an analytical standard.

Analytical Characterization

Confirmation of the structure and isotopic enrichment is performed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

-

Expected Observation: The electrospray ionization (ESI) mass spectrum in positive ion mode will show a protonated molecular ion [M+H]⁺ at an m/z value approximately 4 units higher than its non-deuterated counterpart.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and verify the mass accuracy, providing strong evidence of successful deuteration. The expected exact mass for C₁₄H₁₉D₄N₄O₂⁺ [M+H]⁺ is approximately 299.224.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Expected Observation: The most significant feature in the ¹H NMR spectrum, when compared to the non-deuterated standard, is the complete absence of the proton signals corresponding to the four protons on the piperazine ring at the 2 and 6 positions.

-

Interpretation: The signals for the other protons (on the pyridine ring, the other piperazine CH₂ groups, and the tert-butyl group) should remain, although minor shifts may be observed due to isotopic effects. The integration of the remaining piperazine signals should correspond to four protons. This provides unambiguous confirmation of the location of the deuterium labels.

Purity Assessment (HPLC)

-

Methodology: The chemical purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical method would involve a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water (often with a modifier like 0.1% formic acid or ammonium acetate).

-

Acceptance Criteria: For use as a certified reference material, the purity is typically required to be ≥98%, with many commercial suppliers providing material with >99% purity.

Application in Isotope Dilution Mass Spectrometry

The primary and critical application of this compound is as an internal standard in isotope dilution LC-MS/MS assays for the quantification of its non-deuterated analog.

The Principle of Isotope Dilution

Isotope dilution is considered the gold standard for quantitative analysis.[8] The method relies on the principle that the analyte and its stable isotope-labeled internal standard are chemically identical and thus behave identically during sample extraction, chromatography, and ionization.[4][5][6] Any sample loss or variation in instrument response will affect both the analyte and the standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate concentration can be determined, irrespective of these variations.[6]

Experimental Workflow: Bioanalytical Quantification

The following diagram and protocol outline a typical workflow for using the d4-standard to quantify the parent compound in a biological matrix like plasma.

Caption: Bioanalytical workflow using the d4-internal standard.

Protocol: Plasma Sample Quantification

-

Spiking: A known, fixed amount of this compound solution is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples. This is a critical first step; the standard must be added before any extraction steps to account for recovery losses.[7]

-

Extraction: Proteins are precipitated from the plasma sample by adding a solvent like cold acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Analysis: The resulting supernatant is injected into an LC-MS/MS system.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least one specific precursor-to-product ion transition is monitored for the analyte, and one is monitored for the d4-internal standard (e.g., m/z 295 -> fragment for the analyte and m/z 299 -> fragment for the standard).

-

Quantification: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) versus the known concentration of the calibration standards. The concentration of the unknown samples is then determined from this curve using their measured peak area ratios.

Conclusion

This compound is more than just an isotopically labeled molecule; it is an enabling tool for high-precision analytical science. Its rational design, with stable deuterium labeling, ensures its reliability as an internal standard. By allowing for the robust quantification of a key pharmaceutical intermediate, it plays a vital, albeit behind-the-scenes, role in the development pipeline of life-saving CDK4/6 inhibitor drugs. This guide provides the core technical knowledge needed for its effective synthesis, characterization, and application in demanding research and regulated bioanalytical environments.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. youtube.com [youtube.com]

- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 10. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 12. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 (CAS Number 1808106-94-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, registered under CAS number 1808106-94-6. This compound is the deuterium-labeled analog of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), a critical intermediate in the synthesis of several targeted cancer therapies. The introduction of deuterium atoms offers a valuable tool for researchers in pharmacokinetic and metabolic studies, serving primarily as a stable isotope-labeled internal standard for quantitative analysis.

Physicochemical Properties

The physical properties of the deuterated compound are expected to be nearly identical to its non-deuterated counterpart. The following table summarizes the known properties of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), which serve as a reliable proxy for the deuterated analog.

| Property | Value | Source(s) |

| CAS Number | 1808106-94-6 | - |

| Molecular Formula | C₁₄H₁₈D₄N₄O₂ | [1] |

| Molecular Weight | 282.37 g/mol | [1] |

| Appearance | White to yellow to green crystalline powder | [2] |

| Melting Point | 130-135 °C | [2][3][4] |

| Boiling Point | 454.1 ± 45.0 °C (Predicted) | [1] |

| Density | 1.182 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate. | [1] |

| Storage | Store at room temperature in a cool, dry place. | [4][5] |

Chemical Structure

The molecular structure consists of a pyridine ring substituted with an amino group and a piperazine ring, which is in turn protected with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are located on the piperazine ring.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of the non-deuterated parent compound typically involves the reduction of a nitro-substituted precursor. This common and efficient method utilizes a palladium-on-carbon catalyst under a hydrogen atmosphere.[6] The deuterated analog can be synthesized using a similar route, employing deuterated reagents or solvents at the appropriate step to introduce the deuterium atoms onto the piperazine ring.

Representative Synthetic Protocol (for the non-deuterated compound)

This protocol describes a common laboratory-scale synthesis via the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Materials:

-

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

-

10% Palladium on carbon (50% wet)

-

Anhydrous ethanol

-

Hydrogen gas

-

Nitrogen gas

-

Diatomaceous earth

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

-

Vacuum pump

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium on carbon (50% wet, 1.0 g), and anhydrous ethanol (100 mL).[1]

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon) for 16 hours.[1]

-

Upon reaction completion (monitored by TLC or LC-MS), evacuate the flask and backfill with nitrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be further purified by recrystallization or column chromatography if necessary. A yield of approximately 97% can be expected.[1]

Applications in Research and Drug Development

The primary application of CAS number 1808106-94-6 is as an internal standard in bioanalytical methods.[1] The presence of four deuterium atoms results in a distinct mass shift, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based assays (LC-MS, GC-MS). This is crucial for the accurate quantification of the parent drug or its metabolites in biological matrices such as plasma, urine, and tissue samples.

The non-deuterated parent compound is a key building block in the synthesis of Palbociclib and Ribociclib, which are inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][6]

Caption: Workflow illustrating the synthesis and application of the parent and deuterated compounds.

Analytical Characterization

The identity and purity of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and its deuterated analog are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the molecular structure. For the non-deuterated compound, the following characteristic peaks are observed (300 MHz, d⁶-DMSO): δ 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.65 (1H, d), 6.70 (2H, s), 6.78 (1H, d), 7.17 (1H, s).[7] In the ¹H-NMR spectrum of the deuterated compound, the signals corresponding to the deuterated positions on the piperazine ring (at approximately 3.31 and 3.72 ppm) would be absent or significantly reduced.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For the non-deuterated compound, a prominent ion at m/z 279.1820, corresponding to [M+H]⁺, is observed in high-resolution mass spectrometry (HRMS).[7] For the deuterated analog, the [M+H]⁺ ion would be observed at m/z 283, confirming the incorporation of four deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid). Purity is assessed by measuring the peak area of the main component relative to the total peak area at a specific UV wavelength. Purity levels of ≥98% are commonly reported by commercial suppliers.[2]

Safety and Handling

The safety data for the non-deuterated parent compound (CAS 571188-59-5) should be considered when handling the deuterated analog.

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

-

First Aid:

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 4. 571188-59-5 tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate AKSci 8386AB [aksci.com]

- 5. China tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS NO. 571188-59-5 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 6. nbinno.com [nbinno.com]

- 7. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

The Unseen Engine: A Technical Guide to the Mechanistic Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 in Advanced Drug Development

This guide provides an in-depth exploration of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a molecule whose significance lies not in direct therapeutic action, but in its critical role as a tool for the precise evaluation of next-generation therapeutics. We will dissect the rationale behind its synthesis and application, offering a comprehensive understanding for researchers, scientists, and drug development professionals.

Foundational Context: The Non-Deuterated Parent Compound and Its Therapeutic Legacy

To appreciate the function of the deuterated (-d4) variant, one must first understand the importance of its parent compound, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This molecule is a pivotal building block in the synthesis of highly successful anti-cancer agents, most notably Palbociclib and Ribociclib.[1][2][3][4][5] These drugs are potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[]

The CDK4/6 Pathway: A Key Regulator of Cell Proliferation

The CDK4/6 pathway is a central control mechanism of the cell cycle.[7] In many forms of cancer, particularly hormone receptor-positive (HR+) breast cancer, this pathway becomes dysregulated, leading to uncontrolled cell division.[8][9] CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein.[10][11] This action prevents the cell from progressing from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, effectively halting proliferation of cancer cells.[7][11]

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

The parent compound, therefore, is not just a chemical reagent; it is a cornerstone of a therapeutic strategy that has significantly improved outcomes for cancer patients.[9][10]

The Deuterium Dimension: Enhancing Precision in Pharmaceutical Analysis

The introduction of four deuterium atoms to create this compound fundamentally shifts its application from synthesis to analysis. Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, making it twice as heavy.[12] This seemingly minor change has profound implications for drug metabolism and pharmacokinetics (DMPK) studies.

The Kinetic Isotope Effect (KIE)

When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, the C-D bond is stronger and requires more energy to break.[13][14][15] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[16][17] Consequently, deuterating a molecule at a site of metabolic activity can significantly slow down its rate of breakdown.[13][15][17] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[14][16][17][18]

While the "-d4" compound is primarily an analytical tool, the KIE principle is also leveraged to create "deuterated drugs" with improved pharmacokinetic profiles, such as reduced clearance and longer half-lives.[12][19]

The Role of a Deuterated Internal Standard

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential for accuracy and precision.[20][21] An ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[21]

A stable isotope-labeled (SIL) version of the analyte, such as our d4-labeled compound, is the gold standard for an IS.[20][22] It co-elutes with the non-deuterated analyte and experiences the same matrix effects (ion suppression or enhancement), ensuring that any variability in the analytical process is corrected for.[23][24][25] This leads to highly reliable and reproducible quantification of the parent compound or its metabolites in complex biological matrices like plasma or tissue homogenates.[23]

Core Application: A Self-Validating System for Pharmacokinetic Analysis

The primary mechanism of action for this compound is to serve as a high-fidelity internal standard for the quantification of its non-deuterated counterpart during the preclinical and clinical development of drugs like Palbociclib or Ribociclib.

Experimental Workflow: Bioanalytical Method Validation

The following workflow outlines the use of the d4-labeled compound in a typical LC-MS/MS bioanalytical assay.

Caption: Bioanalytical workflow using the d4-labeled internal standard.

Protocol: In Vitro Metabolic Stability Assay

This protocol describes how to assess the metabolic stability of the parent compound in human liver microsomes (HLM), using the d4-labeled version as the analytical internal standard.

Objective: To determine the in vitro intrinsic clearance (CLint) of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Materials:

-

Parent Compound (Analyte)

-

This compound (Internal Standard, IS)

-

Human Liver Microsomes (HLM)

-

NADPH Regeneration System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% Formic Acid

-

96-well plates, LC-MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of the Analyte in DMSO.

-

Prepare a 1 mg/mL stock solution of the d4-IS in DMSO.

-

Prepare a working solution of the Analyte (e.g., 100 µM) in phosphate buffer.

-

Prepare a "stopping solution" of cold ACN containing the d4-IS at a fixed concentration (e.g., 50 ng/mL).

-

-

Incubation:

-

In a 96-well plate, pre-warm HLM and the NADPH regeneration system in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the Analyte working solution to achieve a final concentration of 1 µM.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing the cold ACN/d4-IS stopping solution. This simultaneously stops the enzymatic activity and adds the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples onto the LC-MS/MS system.

-

Monitor the specific mass transitions (MRM) for both the Analyte and the d4-IS.

-

-

Data Analysis:

-

Calculate the peak area ratio of the Analyte to the d4-IS for each time point.

-

Plot the natural log of the peak area ratio versus time.

-

Determine the elimination rate constant (k) from the slope of the line.

-

Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

| Parameter | Description | Calculation |

| Peak Area Ratio | Normalizes analyte signal to the internal standard signal. | Analyte Peak Area / d4-IS Peak Area |

| Elimination Rate (k) | The slope of the ln(Peak Area Ratio) vs. Time plot. | -slope |

| Half-life (t½) | Time required for 50% of the compound to be metabolized. | 0.693 / k |

| Intrinsic Clearance (CLint) | Volume of liver blood cleared of the drug per unit time. | (0.693 / t½) * (mL incubation / mg microsomal protein) |

Conclusion: A Non-Negotiable Tool for Modern Drug Discovery

The mechanism of action of this compound is not pharmacological but analytical. It provides the bedrock of confidence upon which pharmacokinetic and metabolic data are built. As a stable isotope-labeled internal standard, it ensures the accuracy, precision, and robustness of bioanalytical methods, making it an indispensable component in the rigorous development pathway of life-saving medicines derived from its parent compound. Its use exemplifies the fusion of synthetic chemistry and analytical science, a partnership essential for advancing therapeutic innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. 571188-59-5, Palbociclib/Ribociclib Intermediate - Huateng Pharma [en.huatengsci.com]

- 5. aartipharmalabs.com [aartipharmalabs.com]

- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. breastcancer.org [breastcancer.org]

- 9. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. targetedonc.com [targetedonc.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Portico [access.portico.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploiting the Kinetic Isotope Effect in Drug Discovery – Drug Discovery Opinion [drugdiscoveryopinion.com]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 22. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. resolvemass.ca [resolvemass.ca]

- 24. benchchem.com [benchchem.com]

- 25. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Strategic Deuteration of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Case Study in Proactive Metabolic Enhancement

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the CDK4/6 inhibitor Ribociclib, and the scientific rationale for its deuteration. We will explore the foundational principles of the kinetic isotope effect (KIE) and its application in modern drug development to enhance metabolic stability. This document will serve as a resource for researchers, medicinal chemists, and drug development professionals by detailing the strategic advantages of deuteration, outlining synthetic and analytical methodologies, and providing a framework for evaluating the deuterated analogue's potential for improved pharmacokinetic and pharmacodynamic profiles.

Introduction: The Imperative for Metabolic Optimization in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic properties. Rapid metabolism, often mediated by the cytochrome P450 (CYP) family of enzymes, can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites.[1][2] Strategic chemical modification of a drug candidate to mitigate these metabolic liabilities is a cornerstone of modern medicinal chemistry. One increasingly successful strategy is the selective replacement of hydrogen atoms with their stable isotope, deuterium. This modification, known as deuteration, can profoundly alter the metabolic fate of a molecule without changing its fundamental pharmacological activity.[1][2]

This guide focuses on tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a critical building block for the synthesis of Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR+/HER2- advanced or metastatic breast cancer.[3][4][5] Understanding the metabolic vulnerabilities of the final active pharmaceutical ingredient (API) allows for a proactive approach to drug design, where metabolic "hotspots" can be addressed at the intermediate stage.

The Scientific Rationale for Deuteration: The Kinetic Isotope Effect

The strategic advantage of deuteration is rooted in the kinetic isotope effect (KIE).[5][6] The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[7] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken.[7]

In the context of drug metabolism, many oxidative reactions catalyzed by CYP enzymes, particularly CYP3A4, involve the abstraction of a hydrogen atom.[8][9] By selectively placing deuterium at metabolically labile positions, the rate of enzymatic degradation can be significantly reduced.[6] This can lead to several desirable outcomes:

-

Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life and increased overall exposure (AUC).

-

Reduced Pharmacokinetic Variability: By attenuating a dominant metabolic pathway, inter-patient variability in drug exposure due to genetic polymorphisms in metabolizing enzymes can be minimized.

-

Enhanced Safety Profile: Slower metabolism can reduce the formation of reactive or toxic metabolites.[1][2]

-

Potentially Lower Dosing: Increased bioavailability and a longer half-life may allow for lower or less frequent dosing, improving patient compliance.

Metabolic Profile of the Target Scaffold: Insights from Ribociclib

Direct metabolic studies on the intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, are not extensively published. However, a wealth of information is available for the final drug, Ribociclib, which provides a strong basis for identifying potential metabolic liabilities of the precursor.

Ribociclib is primarily metabolized by CYP3A4.[10][11] The main metabolic pathways include:

The aryl piperazine moiety, a core component of our topic compound, is a known structural alert for metabolic activity.[12][13] Studies on similar piperazine-containing drugs indicate that the carbons alpha to the piperazine nitrogens are susceptible to oxidation, leading to the formation of reactive iminium intermediates.[12][14] This provides a compelling rationale for the selective deuteration of the piperazine ring in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Proposed Metabolic Hotspots and Deuteration Strategy

Based on the known metabolism of Ribociclib and related compounds, the piperazine ring of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a logical target for deuteration. Specifically, placing deuterium on the four carbons of the piperazine ring (a d4 analogue) would directly protect the sites most susceptible to CYP3A4-mediated oxidation.

Diagram: Proposed Deuteration Strategy

Caption: Strategic deuteration of the piperazine ring to block metabolic oxidation.

Comparative Physicochemical and Pharmacokinetic Profiles

While direct, head-to-head experimental data for the deuterated versus non-deuterated intermediate is proprietary to drug developers, we can project the expected differences based on established principles.

| Property | Non-Deuterated | Deuterated (d4-piperazine) | Rationale |

| Molecular Weight | 278.35 g/mol | ~282.38 g/mol | Addition of 4 neutrons. |

| LogP/Solubility | No significant change expected | No significant change expected | Deuteration has a negligible effect on lipophilicity and aqueous solubility. |

| In Vitro Metabolic Stability (Microsomes) | Expected to be moderate to low | Expected to be significantly higher | KIE slows the rate of CYP3A4-mediated oxidation of the piperazine ring.[5][6] |

| In Vivo Half-Life (of subsequent API) | Shorter | Longer | Reduced metabolic clearance leads to a longer residence time in the body.[1] |

| Bioavailability (of subsequent API) | Lower | Higher | Reduced first-pass metabolism can lead to a greater fraction of the administered dose reaching systemic circulation.[2] |

Experimental Protocols

Synthesis

A. Synthesis of Non-Deuterated tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

A common and efficient method for the synthesis of the non-deuterated compound is the reduction of its nitro precursor.[15][16]

-

Reaction Setup: To a flask purged with nitrogen, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this process should be repeated 3 times). Maintain a hydrogen atmosphere (balloon or positive pressure) and stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

B. Synthesis of Deuterated tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-d4-1-carboxylate

The synthesis of the d4-deuterated analogue would start from a deuterated building block, specifically piperazine-d8. The Boc-protection and subsequent coupling would proceed similarly to the non-deuterated route. A commercially available d4-labeled version of the title compound is also available for research purposes.[17]

Diagram: Synthetic Workflow

References

- 1. [PDF] In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling | Semantic Scholar [semanticscholar.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]

- 5. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 literature review

An In-Depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of a critical pharmaceutical intermediate. Intended for researchers, chemists, and drug development professionals, this document delves into the foundational principles of deuterium incorporation in pharmaceuticals, outlines detailed synthetic and analytical methodologies, and explores the compound's primary applications. By leveraging the kinetic isotope effect, deuterated molecules offer significant advantages in modulating pharmacokinetic properties and serve as indispensable tools in modern bioanalytical studies. This guide explains the causality behind experimental choices, provides validated protocols, and serves as an authoritative resource for the strategic use of this and similar deuterated compounds in pharmaceutical R&D.

The Strategic Advantage of Deuteration in Drug Development

The substitution of hydrogen with its stable, non-radioactive heavy isotope, deuterium (²H or D), is a sophisticated strategy in pharmaceutical sciences that has transitioned from a niche academic pursuit to a mainstream drug development tool.[1][2] This subtle molecular modification, which adds a single neutron, can profoundly alter a drug's metabolic fate without changing its fundamental pharmacology.[1]

The primary mechanism underpinning the benefits of deuteration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond, such as those mediated by cytochrome P450 (CYP) enzymes in drug metabolism, proceed at a slower rate.[3] This can lead to several therapeutic advantages:

-

Improved Pharmacokinetic (PK) Profiles: By retarding metabolism at specific "soft spots" on a molecule, deuteration can increase a drug's half-life and exposure (AUC), potentially allowing for lower or less frequent dosing.[1][4]

-

Enhanced Safety and Tolerability: Slower metabolism can reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[3][5]

-

Metabolic Switching: Deuteration can redirect metabolic pathways away from the formation of undesirable metabolites towards more favorable ones.[5]

The approval of Deutetrabenazine by the FDA marked a significant milestone, validating deuterium substitution as a viable strategy for creating improved medicines.[3][5] Beyond creating new chemical entities, deuterated compounds are invaluable as internal standards in bioanalytical assays, providing the gold standard for accuracy in quantitation.[4][6]

The Parent Compound: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

To appreciate the deuterated analog, one must first understand the parent compound. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) is a pivotal intermediate in modern medicinal chemistry.[7] Its bifunctional nature, featuring a Boc-protected piperazine and an aromatic amine, makes it a versatile building block.[7] Its most prominent role is as a key precursor in the synthesis of Palbociclib, a revolutionary CDK4/6 inhibitor for the treatment of HR-positive, HER2-negative breast cancer.[7][8]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 571188-59-5 | [9] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [9] |

| Molecular Weight | 278.35 g/mol | [9] |

| Appearance | White to brown powder | [7] |

| Melting Point | 130-132 °C | [10] |

| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [9] |

Established Synthesis of the Parent Compound

The most common and industrially scalable synthesis involves the reduction of a nitro-precursor.[7] This high-yielding reaction is a cornerstone of its production.

Workflow: Synthesis of Non-Deuterated Parent Compound

Caption: Standard synthesis via catalytic hydrogenation.

Synthesis and Characterization of this compound

The synthesis of the deuterated analog requires a strategic approach to ensure the precise incorporation of deuterium atoms. The "-d4" designation most logically refers to the substitution of four hydrogen atoms on the piperazine ring, a common practice for creating internal standards. This is achieved by starting with a deuterated building block rather than attempting to exchange hydrogens on the final molecule.

Proposed Synthetic Workflow

The most efficient pathway involves a Buchwald-Hartwig amination or a similar cross-coupling reaction between a deuterated piperazine synthon and an appropriate pyridine derivative. This method offers high yields and excellent control over the coupling process.

Caption: Proposed synthesis of the d4-labeled compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles.

Step 1: Synthesis of 1-Boc-piperazine-d4

-

Dissolve piperazine-d8 dihydrochloride in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (0.5 equivalents) dropwise while maintaining the temperature.

-

Add a base (e.g., sodium hydroxide) to maintain a pH of ~9-10.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperazine-d4.

Step 2: Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 5-bromo-2-aminopyridine, 1-Boc-piperazine-d4 (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography (silica gel) to obtain the final compound.

Analytical Characterization

Validation of the final product's identity and purity is critical. A combination of mass spectrometry and NMR spectroscopy confirms successful deuteration and structural integrity.

| Analysis Technique | Non-Deuterated (H4) | Expected Deuterated (d4) | Rationale |

| Molecular Weight | 278.35 | 282.38 | Mass increase of 4.03 Da from 4 deuterium atoms. |

| Mass Spec (ESI+) | [M+H]⁺ = 279.18 | [M+H]⁺ = 283.20 | Confirms the incorporation of four deuterium atoms. |

| ¹H NMR | Signal at ~3.0-3.2 ppm (4H, piperazine) | Signal at ~3.0-3.2 ppm is absent or significantly diminished. | Protons on the deuterated piperazine carbons are replaced by deuterium, which is silent in ¹H NMR. |

| ²H NMR | No signal | Signal at ~3.0-3.2 ppm | Directly observes the presence and chemical environment of the incorporated deuterium. |

| HPLC Purity | ≥98% | ≥98% | Ensures the compound is suitable for use as an analytical standard. |

Applications in Pharmaceutical R&D

The primary and most vital application of this compound is as an internal standard for quantitative bioanalysis.[6]

Internal Standard in LC-MS/MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) is a compound that behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by mass. A stable isotope-labeled (SIL) version of the analyte is the gold standard.

Causality: The d4-labeled compound co-elutes with the non-deuterated analyte during LC separation, experiences the same matrix effects during electrospray ionization, and shows similar fragmentation patterns.[2] However, its 4-Da mass shift allows the mass spectrometer to detect it on a separate channel. By spiking a known quantity of the IS into every sample, any variability in sample preparation or instrument response can be normalized, ensuring highly accurate and precise quantification of the analyte.

Caption: Workflow for LC-MS/MS bioanalysis using a d4-IS.

Protocol: Quantitative LC-MS/MS Analysis

Objective: To quantify the non-deuterated parent compound in rat plasma.

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of the analyte and the d4-internal standard (IS) in DMSO.

-

Create a series of calibration standards (e.g., 1-1000 ng/mL) by spiking the analyte stock solution into blank rat plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 500 ng/mL).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.

-

-

LC-MS/MS Parameters:

-

LC System: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

MS System: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Analyte: Q1: 279.2 → Q3: 223.2 (loss of tert-butyl)

-

Internal Standard (d4): Q1: 283.2 → Q3: 227.2 (loss of tert-butyl)

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.

-

Apply a linear regression model to the curve.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Perspectives

This compound is more than just a labeled version of an intermediate; it is an enabling tool for precision in pharmaceutical development. Its primary role as an internal standard ensures the reliability and accuracy of pharmacokinetic and toxicokinetic data, which form the basis of critical decisions in drug safety and efficacy evaluation.

Looking forward, the strategic deuteration of intermediates like this one opens up possibilities for creating novel deuterated APIs. By carrying the deuterated piperazine moiety through to a final drug molecule, researchers can explore whether this modification can favorably alter the drug's metabolic profile, potentially creating next-generation therapeutics with improved properties. As analytical sensitivities increase and the understanding of drug metabolism deepens, the demand for and application of high-purity, strategically labeled compounds will continue to expand, cementing their role in advancing medicine.[2]

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. cphi-online.com [cphi-online.com]

- 9. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

A Technical Guide to the Molecular Weight Determination of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. This guide provides an in-depth technical overview of the methodologies employed to determine the molecular weight of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, a deuterated analog of a key pharmaceutical intermediate.[1][2][3][4] The incorporation of deuterium isotopes serves various purposes, including use as internal standards for quantitative analysis and the potential to favorably alter metabolic profiles.[2][5] Accurate molecular weight determination is a critical first step in confirming the successful synthesis and isotopic enrichment of this compound, ensuring its suitability for downstream applications.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the selection of specific analytical techniques. We will delve into the core principles of high-resolution mass spectrometry (HRMS) as the primary tool for this determination, supplemented by other spectroscopic and analytical methods for comprehensive structural and purity assessment.

Foundational Knowledge: Structure and Isotopic Labeling

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a molecule with the chemical formula C14H22N4O2.[6] Its structure consists of a piperazine ring linked to an aminopyridine moiety, with a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.

The deuterated analogue, This compound , incorporates four deuterium atoms. The precise location of this isotopic labeling is critical and is typically confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[7] For the purpose of molecular weight determination, the key consequence of deuteration is an increase in the overall mass of the molecule.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the cornerstone technique for the accurate determination of molecular weight.[8][9][10] Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of molecules with very similar nominal masses.[11]

The Principle of HRMS in Isotopic Analysis

The power of HRMS lies in its ability to provide an exact mass measurement, typically with an accuracy of less than 5 parts per million (ppm).[10] This precision is sufficient to distinguish between isotopes of the same element. The mass of a proton (¹H) is 1.007825 amu, while a deuterium atom (²H or D) has a mass of 2.014102 amu.[12] This significant mass difference is readily detectable by HRMS.

The process involves ionizing the sample and then separating the resulting ions based on their m/z ratio in a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.[10]

Experimental Protocol: HRMS Analysis

1. Sample Preparation:

-

Dissolve a small amount (typically 1-10 mg) of this compound in a suitable solvent, such as methanol or acetonitrile.[8]

-

The concentration should be optimized for the specific instrument and ionization source, generally in the low µg/mL to ng/mL range.

2. Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]

3. Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

The resulting spectrum will display the intensity of ions as a function of their m/z ratio.[14]

4. Data Interpretation:

-

Identify the peak corresponding to the protonated molecular ion, [M+H]⁺.

-

The experimentally measured m/z value of this ion is then used to calculate the molecular weight of the neutral molecule.

-

Compare the experimentally determined exact mass with the theoretically calculated exact mass for the deuterated compound.

Workflow for HRMS Analysis

Caption: Workflow for HRMS-based molecular weight determination.

Expected Results and Calculations

The molecular formula of the non-deuterated compound is C14H22N4O2.[6] The monoisotopic mass is 278.1743 g/mol .[6] For the d4 analog, four hydrogen atoms are replaced by four deuterium atoms.

Theoretical Mass Calculation:

| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 18 | 1.007825 | 18.14085 |

| Deuterium (²H) | 4 | 2.014102 | 8.056408 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |

| Total | 282.200384 |

The expected monoisotopic mass for C14H18D4N4O2 is 282.2004 g/mol . The HRMS result should be very close to this value.

Confirmatory and Complementary Techniques

While HRMS is the primary method for molecular weight determination, a comprehensive characterization relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the successful incorporation and location of deuterium atoms.[15][16] While not a direct measure of molecular weight, it provides crucial structural information that supports the HRMS data.

-

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished.

-

²H NMR: A ²H (deuterium) NMR spectrum can be acquired to directly observe the deuterium nuclei, confirming their presence and chemical environment.

-

¹³C NMR: The presence of deuterium can cause splitting of adjacent ¹³C signals (isotopic effect), providing further evidence of deuteration.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of elements like carbon, hydrogen, and nitrogen.[17] While it doesn't distinguish between isotopes, the results should be consistent with the molecular formula of the deuterated compound. For a new compound, the experimentally found percentages of C, H, and N should be within ±0.4% of the calculated values.[18]

Calculation of Elemental Composition for C14H18D4N4O2:

-

Molecular Weight: 282.20 g/mol

-

%C: (14 * 12.011) / 282.20 * 100 = 59.58%

-

%H (including D): [(18 * 1.008) + (4 * 2.014)] / 282.20 * 100 = 9.29%

-

%N: (4 * 14.007) / 282.20 * 100 = 19.86%

-

%O: (2 * 15.999) / 282.20 * 100 = 11.34%

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The determination of the molecular weight of this compound is a multi-faceted process that relies on the precision of high-resolution mass spectrometry as the primary analytical tool. The expected molecular weight of this deuterated compound is approximately 282.2004 g/mol . Confirmation of this value, in conjunction with supporting data from NMR spectroscopy and elemental analysis, provides a high degree of confidence in the identity, purity, and isotopic enrichment of the synthesized molecule. This rigorous analytical characterization is a non-negotiable prerequisite for its use in pharmaceutical research and development, ensuring the integrity of subsequent studies.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate_TargetMol [targetmol.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. infinitalab.com [infinitalab.com]

- 9. measurlabs.com [measurlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 14. tutorchase.com [tutorchase.com]

- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 16. portlandpress.com [portlandpress.com]

- 17. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Context

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 is a deuterated derivative of a key intermediate used in the synthesis of advanced pharmaceutical compounds, notably the cyclin-dependent kinase (CDK) inhibitor Ribociclib, a targeted therapy for certain types of breast cancer.[1][2] As a deuterated analog, this compound is primarily utilized in research and development as an internal standard for quantitative analysis by methods such as NMR or mass spectrometry (GC-MS or LC-MS), or as a tracer to study the pharmacokinetic and metabolic profiles of the parent molecule.[3]

While isotopic labeling with deuterium (d4) does not significantly alter the fundamental chemical reactivity or the associated hazards compared to its non-deuterated counterpart (CAS 571188-59-5), it underscores the compound's use in sensitive analytical and metabolic studies.[3] This guide provides a detailed examination of its material safety profile, drawing from available data on the non-deuterated analog and the well-established toxicology of its core chemical moieties: aminopyridine and piperazine. The objective is to equip laboratory professionals with the knowledge to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Hazard Identification and Classification

A critical assessment of available Safety Data Sheets (SDS) reveals some discrepancies in classification. While some suppliers classify the non-deuterated parent compound as non-hazardous, a more conservative and scientifically robust approach, supported by aggregated data from multiple sources, indicates a clear hazard profile that must be respected.[4][5] For the safety of all laboratory personnel, this compound should be handled as a substance with the following potential hazards:

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][8] |

Hazard Pictograms:

Causality of Hazards: Understanding the Structural Moieties

The toxicological profile is largely dictated by the aminopyridine and piperazine functional groups.

-

Aminopyridine Moiety: Aminopyridines as a class are known for their acute toxicity and are readily absorbed through the skin and gastrointestinal tract.[9] They can act on the central nervous system, potentially causing effects like headache, dizziness, convulsions, and respiratory distress.[7][9][10] The established occupational exposure limit (OEL) for the related compound 2-aminopyridine is a low 0.5 ppm, underscoring the need for stringent inhalation exposure control.[6]

-

Piperazine Moiety: The primary hazard associated with piperazine and its derivatives is sensitization. Repeated or prolonged contact may lead to skin sensitization (allergic contact dermatitis) and, crucially, respiratory sensitization, which can provoke asthma-like symptoms upon subsequent exposure.[5][8] While generally having low acute toxicity, high doses of piperazine have been associated with neurotoxic effects.[5][11][12]

Section 2: Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust or aerosols.[4] The work area should also be equipped with easily accessible eyewash stations and safety showers.[3][6]

Occupational Exposure Limits (OELs)

No specific OEL has been established for this compound. However, based on its structural components, the following OELs for related substances should be used as guidance to ensure minimal exposure:

| Related Compound | Issuing Body | TWA (8-hour) | STEL (15-min) | Notes |

| 2-Aminopyridine | OSHA / NIOSH | 0.5 ppm (2 mg/m³)[3][6] | - | Indicates potential for systemic toxicity via inhalation. |

| Piperazine | ACGIH / EU | ~0.1 mg/m³[5] | ~0.3 mg/m³[5] | SEN (Sensitizer).[8] Risk of dermal and respiratory sensitization. |

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol ensures that personnel are protected even if primary engineering controls fail.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile) and inspect them before each use. Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves immediately.

-

Lab Coat: A clean, buttoned lab coat must be worn at all times. It should not be taken outside the laboratory.[13]

-

-

Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with a particulate filter should be used.[7]

References

- 1. nj.gov [nj.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneseo.edu [geneseo.edu]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. nj.gov [nj.gov]

- 7. ICSC 0214 - 2-AMINOPYRIDINE [inchem.org]

- 8. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]

- 9. epa.gov [epa.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Piperazine toxicity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as an Internal Standard in Bioanalytical Studies

Introduction: The Imperative for a Reliable Internal Standard in Quantitative Bioanalysis

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical endeavors, owing to its inherent selectivity, sensitivity, and speed. However, the accuracy and reproducibility of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.[1] To mitigate these variables, the use of a suitable internal standard (IS) is not merely a recommendation but a fundamental requirement for a robust and validated bioanalytical method.[1]

A stable isotope-labeled (SIL) internal standard is widely regarded as the most effective choice, as it shares near-identical physicochemical properties with the analyte of interest.[2][3] This ensures that the SIL IS co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby providing a reliable means of correcting for analytical variability.[1][2] This application note provides a comprehensive guide to the use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 as an internal standard for the accurate quantification of its non-labeled counterpart, a key intermediate in the synthesis of several pharmaceutical compounds.[4] The protocols and methodologies outlined herein are designed to adhere to the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Physicochemical Characterization of the Analyte and Internal Standard

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is paramount for the development of a selective and robust LC-MS/MS method.

| Property | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C14H22N4O2 | C14H18D4N4O2 |

| Molecular Weight | 278.35 g/mol [4][7] | 282.38 g/mol (Calculated) |

| Exact Mass | 278.1743 Da[7] | 282.1994 Da (Calculated) |

| Appearance | White to brown powder[4] | Not specified, expected to be similar to analyte |

| Melting Point | 130-132 °C[2] | Not specified, expected to be similar to analyte |

| Boiling Point | 454.1±45.0 °C (Predicted)[2] | Not specified, expected to be similar to analyte |

| pKa | Estimated around 4-5 for the pyridine-bound amine[8] | Expected to be nearly identical to the analyte |

| Solubility | Poorly soluble in water, soluble in organic solvents like dichloromethane[8] | Expected to be nearly identical to the analyte |

Note: The properties for the d4-internal standard are largely inferred from the analyte's properties, as is typical for stable isotope-labeled compounds.

Principle of Internal Standardization using a Stable Isotope-Labeled Analog

The fundamental principle behind using a SIL internal standard is that it behaves identically to the analyte during sample processing and analysis. A known amount of the IS is added to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. The ratio of the analyte's response to the IS's response is then used for quantification. This ratiometric approach effectively cancels out variations that affect both the analyte and the IS equally.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. waters.com [waters.com]

- 7. benchchem.com [benchchem.com]

- 8. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Supplier China | High Purity, Specifications, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

Application Note: Quantitative Bioanalysis of a Key Pharmaceutical Intermediate Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma. This compound is a critical intermediate in the synthesis of various pharmaceutical agents.[1][2][3] To ensure the highest degree of accuracy and precision, this protocol employs its stable isotope-labeled (SIL) analogue, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, as the internal standard (IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it perfectly mimics the analyte's behavior during sample preparation and ionization, effectively correcting for matrix effects and other sources of variability.[4][5] The workflow incorporates a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical assay for pharmacokinetic, toxicokinetic, or process monitoring studies.

Introduction: The Rationale for a Dedicated Bioanalytical Method

Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key building block in modern medicinal chemistry, notably in the synthesis of targeted therapies.[1][3] Accurate quantification of this intermediate in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of precursor drugs or for monitoring potential exposure during manufacturing.